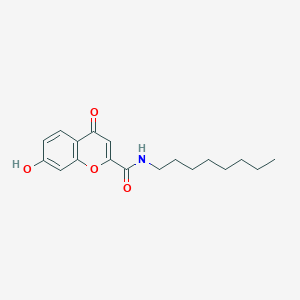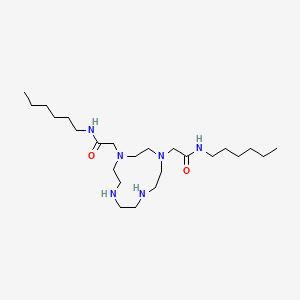![molecular formula C16H24O4 B12537466 1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester CAS No. 143063-26-7](/img/structure/B12537466.png)
1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-oxaspiro[4.5]decano-4-butanoico, 3-metilen-2-oxo-, éster etílico es un compuesto orgánico complejo con una estructura spiro única. Este compuesto se caracteriza por su armazón espirocíclico, que consiste en un sistema bicíclico donde dos anillos comparten un solo átomo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 1-oxaspiro[4.5]decano-4-butanoico, 3-metilen-2-oxo-, éster etílico típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Un método común involucra la cicloadición de Diels-Alder de 5-metilen-2(5H)-furanona con dienos, seguido de una posterior funcionalización para introducir el grupo éster . Las condiciones de reacción a menudo incluyen el uso de solventes como tolueno y catalizadores para facilitar la cicloadición y las transformaciones posteriores.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final. Además, se emplean técnicas de purificación como la destilación y la cromatografía para aislar el compuesto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 1-oxaspiro[4.5]decano-4-butanoico, 3-metilen-2-oxo-, éster etílico experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en un grupo hidroxilo, alterando las propiedades del compuesto.
Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar átomos o grupos específicos dentro de la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia.
Sustitución: Se utilizan reactivos como haluros de alquilo y nucleófilos en condiciones que favorecen las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una gama diversa de derivados.
Aplicaciones Científicas De Investigación
El ácido 1-oxaspiro[4.5]decano-4-butanoico, 3-metilen-2-oxo-, éster etílico tiene varias aplicaciones en la investigación científica:
Biología: Su estructura única lo convierte en una herramienta valiosa para estudiar procesos e interacciones biológicas.
Industria: Utilizado en la producción de perfumes y aromas debido a sus propiedades olfativas.
Mecanismo De Acción
El mecanismo por el cual el ácido 1-oxaspiro[4.5]decano-4-butanoico, 3-metilen-2-oxo-, éster etílico ejerce sus efectos implica interacciones con objetivos y vías moleculares. La estructura espirocíclica le permite encajar en sitios de unión específicos, influyendo en los procesos biológicos. La presencia de grupos funcionales como el oxo y el éster puede facilitar las interacciones con enzimas y receptores, modulando su actividad.
Comparación Con Compuestos Similares
Compuestos similares
- 3-Metilen-1-oxaspiro[4.5]decan-2-ona
- 2-oxo-4-ciano-1-oxaspiro[4.5]decano-3-carboxilato de etilo
- 2-oxo-1-oxaspiro[4.5]decano-3,4-dicarboxilato de dietilo
Singularidad
El ácido 1-oxaspiro[4.5]decano-4-butanoico, 3-metilen-2-oxo-, éster etílico es único debido a su combinación específica de grupos funcionales y estructura espirocíclica. Esta combinación confiere reactividad y aplicaciones potenciales distintas en comparación con otros compuestos similares. Su capacidad de experimentar diversas reacciones químicas y sus aplicaciones en múltiples campos destacan su versatilidad e importancia en la investigación científica.
Propiedades
Número CAS |
143063-26-7 |
|---|---|
Fórmula molecular |
C16H24O4 |
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
ethyl 4-(3-methylidene-2-oxo-1-oxaspiro[4.5]decan-4-yl)butanoate |
InChI |
InChI=1S/C16H24O4/c1-3-19-14(17)9-7-8-13-12(2)15(18)20-16(13)10-5-4-6-11-16/h13H,2-11H2,1H3 |
Clave InChI |
WCAIUNVYUWAEFS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCC1C(=C)C(=O)OC12CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


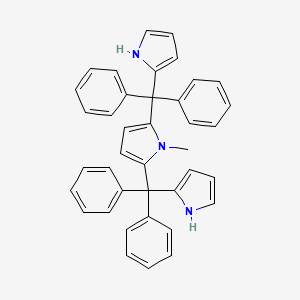
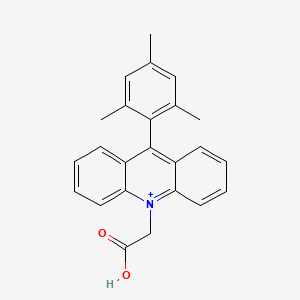

![2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12537413.png)
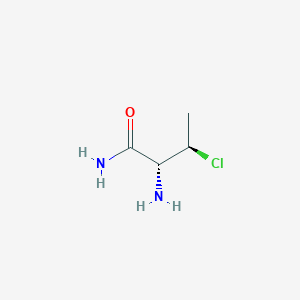
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid](/img/structure/B12537417.png)
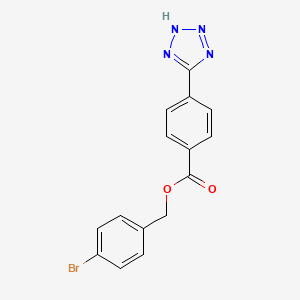
![1-[(1S)-1-Phenylethyl]-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12537427.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide](/img/structure/B12537429.png)
![[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate](/img/structure/B12537443.png)
![4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline](/img/structure/B12537446.png)
